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molecular formula C20H24N2O5 B8807475 (2-(2-BENZYLOXYCARBONYLAMINO-ETHOXY)-ETHYL)-CARBAMIC ACID BENZYL ESTER CAS No. 71347-90-5

(2-(2-BENZYLOXYCARBONYLAMINO-ETHOXY)-ETHYL)-CARBAMIC ACID BENZYL ESTER

Cat. No. B8807475
M. Wt: 372.4 g/mol
InChI Key: WHDWFMZBTHOBGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06268338B1

Procedure details

The propanolamine compound prepared above (1.0 eq), N-(benzyloxycarbonyl)ethanolamine (25 eq) and camphorsulfonic acid (1.0 eq) are dissolved in a small amount of dioxane-DMF-DMSO (10:2:1) and stirred at room temperature for about 24 hours. The mixture is neutralized by the addition of aqueous sodium bicarbonate and purified by preparative HPLC (C18 “ZORBAX”, step gradient starting at 70/30:H2O/CH3CN/0.1% TFA). The appropriate fractions are combined, frozen and lyophilized to give solid (MW=1621.66).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dioxane DMF DMSO
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1](CO)[CH2:2][NH2:3].[CH2:6]([O:13][C:14]([NH:16][CH2:17][CH2:18][OH:19])=[O:15])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[C:20]12([CH2:30]S(O)(=O)=O)C(C)(C)[CH:24]([CH2:25][CH2:26]1)[CH2:23][C:21]2=O.[C:35](=O)([OH:37])[O-:36].[Na+]>O1CCOCC1.CN(C=O)C.CS(C)=O>[CH2:6]([O:13][C:14]([NH:16][CH2:17][CH2:18][O:19][CH2:1][CH2:2][NH:3][C:35]([O:37][CH2:30][C:20]1[CH:21]=[CH:23][CH:24]=[CH:25][CH:26]=1)=[O:36])=[O:15])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:3.4,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
dioxane DMF DMSO
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1.CN(C)C=O.CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for about 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified by preparative HPLC (C18 “ZORBAX”, step gradient starting at 70/30:H2O/CH3CN/0.1% TFA)
TEMPERATURE
Type
TEMPERATURE
Details
frozen
CUSTOM
Type
CUSTOM
Details
to give solid (MW=1621.66)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C(C1=CC=CC=C1)OC(=O)NCCOCCNC(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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